molecular formula C8H11N3O3 B361358 ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 496835-04-2

ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B361358
M. Wt: 197.19g/mol
InChI Key: GFIXLBDQLQLDAW-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a useful synthetic intermediate . It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors . It is also studied as a hypolipidemic agent .


Synthesis Analysis

The synthesis of pyrazole compounds like ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular formula of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is C7H9N2O2 . The structure comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring .


Physical And Chemical Properties Analysis

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate appears as white to cream or pale yellow crystals or powder . It has a melting point range of 136.0-145.0°C .

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-carbamoyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)6-4-5(7(9)12)10-11(6)2/h4H,3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXLBDQLQLDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

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